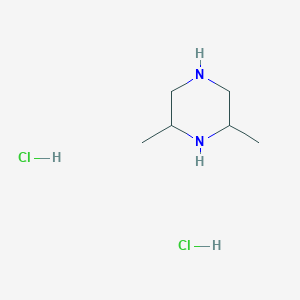

2,6-Dimethylpiperazine dihydrochloride

Description

Significance as a Privileged Scaffold and Core Heterocyclic Building Block

In the field of medicinal chemistry and drug discovery, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a versatile template for the development of novel therapeutic agents. The piperazine (B1678402) ring, and by extension its 2,6-dimethyl derivative, is widely recognized as such a scaffold. nih.govresearchgate.net Its prevalence in a wide array of biologically active compounds underscores its importance. nih.govresearchgate.net

The unique properties of the piperazine core—including its basicity, conformational flexibility, and the ability of its two nitrogen atoms to form hydrogen bonds—allow it to favorably interact with biological macromolecules. nih.govnih.gov These characteristics make it an invaluable building block for modulating the physicochemical and pharmacokinetic properties of drug candidates, such as solubility and oral bioavailability. nih.gov

Derivatives of 2,6-dimethylpiperazine (B42777) are integral to the synthesis of a diverse range of pharmaceuticals, including antibacterial, anticancer, and antiviral agents. nih.govpharmaffiliates.com For example, the 2,6-dimethylpiperazine core has been successfully incorporated into the design of potent allosteric inhibitors for enzymes like Carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), a target in cancer therapy. nih.gov Its role as a versatile intermediate allows chemists to construct complex molecular architectures tailored for specific biological functions. pharmaffiliates.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H14N2 | sigmaaldrich.com |

| Molecular Weight | 114.19 g/mol | sigmaaldrich.com |

| CAS Number | 108-49-6 | sigmaaldrich.com |

| Boiling Point | 162 °C | |

| Melting Point | 108-111 °C |

Stereochemical Diversity and Isomerism in 2,6-Dimethylpiperazine Systems

The substitution of the piperazine ring at the 2 and 6 positions introduces chirality, giving rise to significant stereochemical diversity. 2,6-Dimethylpiperazine exists as three distinct stereoisomers, a fact that is critical to its application in drug design, as the biological activity of a chiral molecule is often highly dependent on its specific stereochemistry. nih.govmdpi.com

The three stereoisomers are:

cis-(2R,6S)-2,6-Dimethylpiperazine: This is an achiral, or meso, compound. Despite having two stereocenters, the molecule possesses a center of symmetry, making it superimposable on its mirror image. chemicalbook.comstackexchange.comstackexchange.com

trans-(2R,6R)-2,6-Dimethylpiperazine: This is a chiral molecule.

trans-(2S,6S)-2,6-Dimethylpiperazine: This is the enantiomer of the (2R,6R) isomer.

The trans isomers, (2R,6R) and (2S,6S), form an enantiomeric pair and are attractive as chiral building blocks for asymmetric synthesis. wikipedia.org The spatial orientation of the two methyl groups is fundamentally different between the cis and trans isomers, which directly influences how the molecule can interact with chiral biological targets like enzymes and receptors.

The profound impact of stereochemistry is evident in research on enzyme inhibitors. In a study on inhibitors for Carbamoyl phosphate synthetase 1 (CPS1), derivatives built on the different stereoisomers of the 2,6-dimethylpiperazine core showed markedly different potencies. Specifically, the (2R,6R) isomer yielded a significantly more potent inhibitor compared to the other isomers. nih.gov Structural analysis revealed that the piperazine core of the (2R,6R) isomer adopts a particular conformation that allows for optimal interactions within the enzyme's binding pocket, a conformation less favored by the other isomers. nih.gov This highlights that control over the stereochemistry of the 2,6-dimethylpiperazine scaffold is a crucial element in modern drug design.

| Isomer Type | Specific Isomer(s) | Chirality | Key Feature |

|---|---|---|---|

| cis | (2R,6S) | Achiral (meso) | Possesses a center of symmetry. chemicalbook.comstackexchange.comstackexchange.com |

| trans | (2R,6R) and (2S,6S) | Chiral | Exist as a pair of non-superimposable mirror images (enantiomers). wikipedia.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,6-dimethylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-5-3-7-4-6(2)8-5;;/h5-8H,3-4H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOYHYMXNYOPAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623503 | |

| Record name | 2,6-Dimethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98618-52-1 | |

| Record name | 2,6-Dimethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2,6 Dimethylpiperazine Derivatives

Stereoselective Synthesis of 2,6-Dimethylpiperazine (B42777) Isomers

The precise control of stereochemistry in the 2,6-dimethylpiperazine scaffold is paramount for its application in medicinal chemistry. Various methodologies have been developed to achieve high diastereoselectivity and enantioselectivity, yielding specific isomers with desired pharmacological profiles.

Diastereoselective and Enantioselective Approaches to 2,6-Dimethylpiperazine

Another strategy involves the diastereoselective addition of substituents to a preformed piperazine (B1678402) ring using a chiral auxiliary. The reduction of 2,5-diketopiperazines, generated from peptide cyclodimerization, is a classic method for accessing carbon-substituted piperazines.

Recent developments have also focused on the stereoselective preparation of N-aryl-2,6-disubstituted piperazines. A modular, asymmetric synthesis has been described that allows for the preparation of compounds with four different groups at the N1, C2, N4, and C6 positions. This method is particularly notable as the asymmetric synthesis of 2,6-disubstituted piperazines, where one substituent is not a carboxylic acid or ester, has been a significant challenge.

Catalytic Cyclization Strategies for Piperazine Ring Formation

Catalytic cyclization represents an efficient and atom-economical approach to constructing the piperazine ring. A general method for the synthesis of piperazines with substituents at both carbon and nitrogen atoms utilizes a sequential double Michael addition of nitrosoalkenes to primary amines, followed by a stereoselective catalytic reductive cyclization of the resulting dioxime groups. The key steps in the proposed mechanism involve the catalytic hydrogenolysis of both N-O bonds to form a diimine intermediate, which then cyclizes to a dihydropyrazine (B8608421). Subsequent hydrogenation and elimination of ammonia (B1221849) yield the final piperazine product. This method predominantly forms the cis-isomers of 2,6-disubstituted piperazines, which is attributed to the addition of dihydrogen from the less sterically hindered side of a dihydropyrazine intermediate.

| Catalyst | Conditions | Key Intermediate | Predominant Isomer | Reference |

|---|---|---|---|---|

| 5%-Pd/C | H₂ (40 bar), 50 °C, 6 h, Methanol | Diimine followed by Dihydropyrazine | cis-2,6-disubstituted |

Palladium-Catalyzed Hydroamination in 2,6-Disubstituted Piperazine Synthesis

Palladium-catalyzed intramolecular hydroamination has emerged as a powerful tool for the synthesis of 2,6-disubstituted piperazines. This method offers a modular and efficient route to enantiopure piperazines with a high degree of diastereoselectivity. The key step involves the cyclization of an aminoalkene substrate, which can be prepared from readily available chiral amino acids.

This approach has been shown to be highly diastereoselective, favoring the formation of trans-2,6-disubstituted piperazines. The stereochemistry of the products has been confirmed by X-ray crystallography, which also revealed that the preferred conformation of the piperazine ring is a twist-boat rather than the typical chair conformation due to steric strain. The diastereoselectivity is rationalized by a model where the palladium catalyst activates the alkene for attack by the carbamate (B1207046). In the chair-like transition state, the substituent at the 2-position adopts a pseudoaxial orientation to minimize allylic strain, leading to the preferential formation of the trans isomer. A variety of alkyl and aryl substituents at the 2-position are well-tolerated in this reaction.

Precursor Chemistry and Mechanistic Studies in 2,6-Dimethylpiperazine Synthesis

Understanding the reaction pathways from common industrial feedstocks and the role of catalysts is crucial for optimizing the synthesis of 2,6-dimethylpiperazine isomers.

Elucidation of Reaction Pathways from Diisopropanolamine (B56660) and Propylene (B89431) Oxide Feedstocks

Diisopropanolamine is a key precursor for the industrial synthesis of cis-2,6-dimethylpiperazine (B139716). It can be prepared through the reaction of isopropanolamine or ammonia with propylene oxide. The synthesis of cis-2,6-dimethylpiperazine involves the reaction of a diisopropanolamine mixture with ammonia and hydrogen in the presence of a hydrogenation catalyst. The diisopropanolamine mixture itself is typically obtained from the reaction of propylene oxide with ammonia. The use of an organic solvent, such as an aromatic hydrocarbon like toluene (B28343) or xylene, during the reaction of diisopropanolamine with ammonia has been shown to significantly improve the selectivity for the cis-isomer.

Propylene oxide is a versatile feedstock in chemical manufacturing. Its reaction with ammonia serves as a primary route to the diisopropanolamine precursor necessary for 2,6-dimethylpiperazine synthesis.

Role of Hydrogenation Catalysts in Selective Formation of 2,6-Dimethylpiperazine Isomers

Hydrogenation catalysts play a pivotal role in determining the isomeric ratio of 2,6-dimethylpiperazine. In the synthesis from diisopropanolamine, a nickel/iron (85/15) catalyst has been utilized. The reaction is carried out under hydrogen pressure, and after the reaction, the crude dimethylpiperazine mixture is purified by distillation and recrystallization to obtain the high-purity cis-2,6-dimethylpiperazine.

The choice of catalyst can also influence the reaction temperature required for isomerization. It has been found that the isomerization of the trans-form to the more desirable cis-form occurs at temperatures of 180°C or higher in the presence of a catalyst. Nickel and cobalt catalysts, particularly nickel-based ones, are preferred for this process. The hydrodenitrogenation of 2,6-dimethylpiperidine, a related saturated heterocycle, has been studied to understand the ring-opening mechanisms, which are influenced by the presence of methyl groups hindering adsorption on the catalyst surface.

| Precursor | Catalyst | Key Reaction Conditions | Primary Product | Reference |

|---|---|---|---|---|

| Diisopropanolamine Mixture | Ni/Fe (85/15) | Liquid ammonia, H₂ pressure (3 MPa), 200 °C | cis-2,6-Dimethylpiperazine | |

| Diisopropanolamine | Nickel or Cobalt | Organic solvent (e.g., toluene), Ammonia, ≥180 °C | cis-2,6-Dimethylpiperazine (via isomerization of trans-isomer) |

Derivatization and Functionalization Strategies of the 2,6-Dimethylpiperazine Moiety

The 2,6-dimethylpiperazine scaffold is a significant structural motif in medicinal chemistry and materials science. Its derivatization allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships. Functionalization primarily occurs at the nitrogen atoms, which can undergo a variety of chemical transformations.

N-Substitution Reactions: Alkylation and Acylation

The secondary amine functionalities of the 2,6-dimethylpiperazine ring are nucleophilic and readily participate in N-substitution reactions. These reactions, primarily alkylation and acylation, are fundamental for elaborating the core structure.

N-Alkylation involves the introduction of an alkyl group onto one or both of the nitrogen atoms. This is commonly achieved by reacting 2,6-dimethylpiperazine with an alkyl halide. The degree of alkylation (mono- vs. di-alkylation) can be controlled by the stoichiometry of the reactants. Reductive amination is another powerful method for N-alkylation, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent. This method is particularly useful for introducing a wide range of substituents. nih.gov

For instance, the synthesis of N-alkylpiperazines can be achieved by the alkylation of an N-acetylpiperazine precursor, followed by hydrolysis of the acetyl group. researchgate.net While this specific example does not use the 2,6-dimethyl derivative, the principle is directly applicable.

N-Acylation introduces an acyl group to the nitrogen atom(s), forming an amide linkage. This is typically accomplished by reacting 2,6-dimethylpiperazine with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). Acylation can modify the basicity of the nitrogen atoms and introduce new functional handles for further diversification. A notable example is the reaction of piperazine with N-haloacetyl-2,6-xylidine to produce N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide, a lidocaine (B1675312) derivative. google.com This reaction highlights the utility of N-acylation in the synthesis of pharmacologically active compounds.

Table 1: Examples of N-Substitution Reactions on Piperazine Derivatives

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Piperazine | N-haloacetyl-2,6-xylidine | N-Acylation | N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide | google.com |

| N-Acetylpiperazine | Alkyl halide | N-Alkylation | N-Alkyl-N'-acetylpiperazine | researchgate.net |

| Secondary amine (6) | Boc protected piperazinyl aldehydes (9, 10) | Reductive Amination | N-alkylated piperazine derivatives (12c, 12e) | nih.gov |

| Secondary amine (6) | Alkyl bromide (11) | N-Alkylation | Propyl piperazine intermediate (12d) | nih.gov |

Synthesis of Complex 2,6-Dimethylpiperazine-Containing Architectures

The 2,6-dimethylpiperazine moiety can be incorporated into larger, more complex molecular architectures, leading to compounds with unique three-dimensional shapes and functionalities. These include macrocycles and bridged systems.

The synthesis of macrocycles containing the 2,6-dimethylpiperazine unit often involves the reaction of the piperazine with a di-electrophilic linker. For example, a multiheteromacrocycle can be prepared by the reaction of 2,6-dichloropyridine (B45657) with N,N'-bis-(2-hydroxyethyl)piperazine. rsc.org This approach allows for the construction of large ring systems with defined cavities and potential for host-guest chemistry. Another strategy involves a one-pot cyclization/imine formation followed by reduction to produce piperazine-containing macrocycles. nih.gov

Bridged piperazines are another class of complex architectures where the 2- and 6-positions of the piperazine ring are connected by a chemical linker. This conformational restriction leads to rigid scaffolds that are valuable in drug design for presenting pharmacophoric groups in a defined orientation. nih.gov The synthesis of these bridged systems can be achieved through various strategies, including Dieckmann-analogous cyclization of piperazine-2,6-dione (B107378) derivatives or by reacting a piperazine-2,6-dione with dielectrophiles like 1,4-dibromobut-2-ene. nih.gov

The asymmetric synthesis of chiral 2,6-disubstituted piperazines represents a significant challenge and an important area of research. rsc.org One approach involves a palladium-catalyzed carboamination reaction to construct the piperazine ring with high diastereoselectivity. nih.gov These stereochemically defined piperazines are crucial building blocks in the development of chiral drugs.

Table 2: Examples of Complex Architectures Incorporating the Piperazine Moiety

| Synthetic Strategy | Starting Materials | Architecture Type | Key Features | Reference |

|---|---|---|---|---|

| Reaction with di-electrophilic linker | 2,6-dichloropyridine, N,N'-bis-(2-hydroxyethyl)piperazine | Macrocycle | Multiheteromacrocycle with a defined cavity. | rsc.org |

| One-pot cyclization/imine formation and reduction | Pyridine-2,6-dicarbaldehyde, 1,4-bis(2-aminoethyl)piperazine | Macrocycle | Aza-macrocyclic system. | nih.gov |

| Dieckmann-analogous cyclization | 2-(3,5-dioxopiperazin-2-yl)acetates | Bridged Piperazine | Bicyclic mixed ketals. | nih.gov |

| Reaction with dielectrophiles | Piperazine-2,6-dione, 1,4-dibromobut-2-ene | Bridged Piperazine | Conformationally restricted scaffold. | nih.gov |

| Palladium-catalyzed carboamination | N1-aryl-N2-allyl-1,2-diamine, aryl bromide | Chiral cis-2,6-disubstituted piperazine | Asymmetric synthesis with high diastereoselectivity. | nih.gov |

Comprehensive Spectroscopic and Structural Characterization of 2,6 Dimethylpiperazine Dihydrochloride and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for characterizing the molecular structure of 2,6-Dimethylpiperazine (B42777) dihydrochloride (B599025) in both solid and solution states. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information regarding the compound's connectivity, functional groups, and molecular weight.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 2,6-Dimethylpiperazine and its derivatives, ¹H, ¹³C, and ¹⁵N NMR analyses provide critical data for assigning the compound's conformation and configuration.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,6-Dimethylpiperazine typically displays signals corresponding to the methyl (CH₃), methine (CH), and methylene (B1212753) (CH₂) protons. The chemical shifts and coupling constants of these signals are indicative of the piperazine (B1678402) ring's conformation, which is generally a chair form with the methyl groups in equatorial or axial positions. For instance, in cis-2,6-dimethylpiperazine (B139716), one methyl group is axial and the other is equatorial, leading to distinct chemical shifts. In the trans isomer, both methyl groups can occupy equatorial positions, resulting in a different spectral pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the methyl, methine, and methylene carbons can further confirm the conformational and configurational isomers of 2,6-Dimethylpiperazine.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can offer direct insight into the electronic environment of the nitrogen atoms within the piperazine ring. The chemical shifts are sensitive to protonation and hydrogen bonding, providing valuable data on the nature of the dihydrochloride salt.

Table 1: Representative ¹H NMR Spectral Data for 2,6-Dimethylpiperazine Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

|---|---|---|---|

| cis-2,6-Dimethylpiperazine | CDCl₃ | ~1.1 (d) | CH₃ (axial & equatorial) |

| ~2.5-3.0 (m) | CH & CH₂ | ||

| trans-2,6-Dimethylpiperazine | CDCl₃ | ~1.0 (d) | CH₃ (diequatorial) |

| ~2.7 (m) | CH & CH₂ |

Note: Actual chemical shifts can vary depending on the specific derivative and experimental conditions.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For 2,6-Dimethylpiperazine dihydrochloride, IR analysis is particularly useful for identifying the vibrations associated with the piperazine ring and the N-H bonds of the ammonium (B1175870) cations.

Key vibrational bands include:

N-H Stretching: In the dihydrochloride salt, the protonated amine groups exhibit strong, broad absorption bands in the region of 2400-3000 cm⁻¹. These bands are characteristic of ammonium salts and are often complex due to hydrogen bonding.

C-H Stretching: Vibrations of the methyl and methylene C-H bonds typically appear in the 2850-2960 cm⁻¹ range.

N-H Bending: These vibrations are observed around 1500-1600 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds in the piperazine ring are found in the 1000-1200 cm⁻¹ region.

Ring Vibrations: The skeletal vibrations of the piperazine ring give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).

The positions and shapes of these bands can be influenced by the coordination of the chloride ions and the extent of hydrogen bonding within the crystal lattice.

Table 2: Typical Infrared Absorption Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretching (Ammonium) | 2400-3000 | Strong, Broad |

| C-H Stretching | 2850-2960 | Medium-Strong |

| N-H Bending | 1500-1600 | Medium |

| C-N Stretching | 1000-1200 | Medium |

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns. In electrospray ionization (ESI) or other soft ionization techniques, the protonated molecular ion [M+H]⁺ or the dication [M+2H]²⁺ can be observed, confirming the molecular mass of the free base.

Under electron impact (EI) ionization, the molecule undergoes fragmentation, providing structural information. Common fragmentation pathways for piperazine derivatives involve the cleavage of the ring. The fragmentation of 2,6-dimethylpiperazine would likely involve the loss of methyl groups and subsequent ring opening. The resulting fragment ions can help to confirm the substitution pattern of the piperazine ring. For instance, a characteristic fragmentation of piperazine derivatives is the neutral loss of a portion of the ring structure. researchgate.net

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides the most definitive structural information for solid materials, offering precise atomic coordinates and details of the crystal packing and intermolecular interactions.

Single-crystal X-ray diffraction studies on derivatives of 2,6-Dimethylpiperazine reveal the three-dimensional arrangement of the molecules in the solid state. These studies determine the unit cell parameters, crystal system, and space group symmetry. For example, a related compound, trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II), crystallizes in a monoclinic system. nih.gov The piperazine ring in such structures typically adopts a chair conformation. nih.gov The specific arrangement of the dications and the chloride anions in the crystal lattice is dictated by the need to maximize favorable intermolecular interactions.

The crystal structure of this compound is stabilized by an extensive network of hydrogen bonds. The protonated nitrogen atoms of the piperazinium dication act as hydrogen bond donors, while the chloride anions serve as acceptors.

N-H⋯Cl Hydrogen Bonds: These are the primary interactions that define the crystal packing. The geometry of these bonds (donor-hydrogen⋯acceptor distance and angle) provides insight into their strength. In similar structures, these interactions link the cations and anions into a cohesive network. nih.gov

In derivatives where other functional groups are present, additional hydrogen bonding motifs such as N-H⋯O, C-H⋯O, and N-H⋯S can be observed, further influencing the supramolecular architecture. The analysis of these hydrogen bonding networks is crucial for understanding the physical properties of the solid material. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts. nih.gov

Table 3: Common Intermolecular Interactions in Piperazinium Salts

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| N-H⋯Cl | N-H | Cl⁻ | ~3.0 - 3.4 |

| C-H⋯Cl | C-H | Cl⁻ | ~3.5 - 3.9 |

| N-H⋯O | N-H | O | ~2.7 - 3.1 |

| C-H⋯O | C-H | O | ~3.2 - 3.6 |

| N-H⋯S | N-H | S | ~3.3 - 3.7 |

Conformational Analysis of the Diprotonated Piperazine Ring (e.g., Chair Conformation)

The conformational state of the piperazine ring in this compound is a critical aspect of its structural chemistry. X-ray crystallography studies of closely related diprotonated dimethylpiperazine systems have provided definitive evidence for the preferred conformation of the heterocyclic ring.

Detailed Research Findings

Research on the crystal structure of diprotonated trans-2,5-dimethylpiperazine (B131708) dihydrochloride reveals that the piperazine ring consistently adopts a chair conformation. iucr.org This conformation is characterized by an "almost ideally puckered" structure where the methyl groups are situated in the more sterically favorable equatorial positions. iucr.org This arrangement minimizes non-bonded steric interactions that would arise if the bulkier methyl groups were forced into axial positions. The stability of this chair conformation with equatorial substituents is a well-established principle in cyclohexane (B81311) and heterocyclic chemistry.

The diprotonation of the nitrogen atoms within the piperazine ring has a significant impact on its geometry. The electrostatic repulsion between the two positively charged nitrogen atoms (N1 and N4) influences the ring's bond angles and lengths, though it does not fundamentally alter the preference for the chair conformation. The crystal structure is further stabilized by a network of hydrogen bonds between the protonated amine groups (N-H) and the chloride counter-ions. iucr.org

In a related structure, trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II), the diprotonated piperazine ring also exhibits a chair conformation with the methyl groups in equatorial orientations. nih.gov The bond lengths and angles within this ring are in agreement with those found in other salts of the trans-2,5-dimethylpiperazine-1,4-diium cation, further solidifying the chair conformation as the ground-state structure for these diprotonated systems. nih.gov

The endocyclic bond parameters from the study of trans-2,5-dimethylpiperazine dihydrochloride provide a quantitative description of this chair conformation. iucr.org The average C-N bond length is reported as 1.503 Å, and the C-C bond length is 1.534 Å. iucr.org The bond angles within the ring are at 108.7° and at 112.4°. iucr.org The puckering of the ring is quantified by an average torsion angle of 58.9°, which is characteristic of a chair form. iucr.org

Data Tables

The following tables summarize the key crystallographic and geometric parameters for the chair conformation of the diprotonated dimethylpiperazine ring, based on the analysis of trans-2,5-dimethylpiperazine dihydrochloride. iucr.org

Table 1: Endocyclic Bond Lengths

| Bond | Length (Å) |

| C-N (average) | 1.503 (9) |

| C-C | 1.534 (12) |

Table 2: Endocyclic Bond Angles

| Angle | Degree (°) |

| 108.7 (3) | |

| 112.4 (3) |

Table 3: Ring Torsion Angle

| Parameter | Value (°) |

| Average Torsion Angle | 58.9 |

These data provide a detailed and experimentally verified model for the chair conformation of the diprotonated piperazine ring in this compound and its derivatives.

Theoretical and Computational Chemistry Approaches to 2,6 Dimethylpiperazine Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. spectroscopyonline.com DFT calculations are employed to elucidate a wide range of properties for 2,6-dimethylpiperazine (B42777) dihydrochloride (B599025), from its ground-state geometry to its reactivity and spectroscopic characteristics. mdpi.comtandfonline.com

Geometry optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2,6-dimethylpiperazine dihydrochloride, this process typically begins with a plausible initial structure, often the chair conformation characteristic of piperazine (B1678402) rings. The calculation then iteratively adjusts atomic positions to minimize the forces acting on them, converging to a stable geometry. nih.gov Studies on similar piperazine derivatives often utilize the B3LYP functional combined with a basis set like 6-311++G(d,p) to achieve reliable optimized structures. bohrium.comresearchgate.net

The optimization of the 2,6-dimethylpiperazine cation (in its dihydrochloride form) would confirm the chair conformation as the most stable arrangement, with the methyl groups adopting equatorial positions to minimize steric hindrance. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are obtained from these calculations.

Table 1: Predicted Geometric Parameters for the 2,6-Dimethylpiperazinium Cation (Chair Conformation) from DFT Calculations Note: These are representative values based on DFT studies of similar piperazine derivatives and are intended for illustrative purposes.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-N | ~1.47 Å |

| Bond Length | C-C (ring) | ~1.53 Å |

| Bond Length | C-C (methyl) | ~1.54 Å |

| Bond Length | N-H | ~1.03 Å |

| Bond Angle | C-N-C | ~111.5° |

| Bond Angle | N-C-C | ~110.8° |

| Dihedral Angle | C-N-C-C | ~55-60° |

Electronic structure calculations provide further insight into the molecule's properties. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability and reactivity. tandfonline.com A larger gap suggests higher stability and lower chemical reactivity. The distribution of these orbitals reveals the most probable regions for electrophilic and nucleophilic attack. For the 2,6-dimethylpiperazinium cation, the HOMO is typically localized on the chloride anions, while the LUMO is distributed across the organic cation, particularly around the protonated nitrogen atoms.

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman), which arise from the different vibrational modes of a molecule. mdpi.com By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. nih.gov These predicted frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. nih.gov This correlation allows for the precise assignment of experimental spectral bands to specific molecular vibrations, such as N-H stretches, C-H stretches, and ring deformation modes. gre.ac.uknih.gov

Table 2: Illustrative Predicted Vibrational Frequencies for 2,6-Dimethylpiperazinium and Their Assignments Note: These are representative frequency ranges based on DFT studies of piperazine derivatives.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Stretching of the protonated amine groups |

| C-H Stretch (Methyl) | 2950 - 3050 | Asymmetric and symmetric stretching of C-H bonds in methyl groups |

| C-H Stretch (Ring) | 2850 - 2950 | Asymmetric and symmetric stretching of C-H bonds in the piperazine ring |

| N-H Bend | 1580 - 1650 | Bending (scissoring) motion of the N-H groups |

| C-H Bend | 1400 - 1480 | Bending motions of the CH₂ and CH₃ groups |

| Ring Deformation | 800 - 1200 | Stretching and bending modes involving the entire piperazine ring |

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic (UV-Visible) absorption spectra. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the maximum absorption wavelength (λmax) and oscillator strengths, can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule, often corresponding to n→π* or π→π* transitions. researchgate.net

Computational methods like the Noncovalent Interaction (NCI) index analysis provide a way to visualize these interactions in real space. nih.govmdpi.com This analysis generates 3D maps of interaction regions, color-coded to distinguish between strong attractive forces (like hydrogen bonds), weaker van der Waals interactions, and repulsive steric clashes. Other techniques, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, can quantify the strength and nature of these interactions. researchgate.netresearchgate.net NBO analysis, for instance, can reveal charge transfer between donor and acceptor orbitals, providing quantitative insight into the stabilization energy associated with hydrogen bonding. mdpi.com

Advanced Computational Modeling Techniques

Beyond standard DFT applications, more advanced techniques can be employed to explore the dynamic behavior and intermolecular landscape of 2,6-dimethylpiperazine systems in greater detail.

The piperazine ring is not rigid and can exist in different conformations, such as chair, boat, and twist-boat forms. Potential Energy Surface (PES) scans are computational experiments used to explore the energy landscape associated with conformational changes. q-chem.comq-chem.com A "relaxed" PES scan involves systematically varying a specific geometric coordinate, such as a dihedral angle defining the ring pucker, while optimizing the rest of the molecular geometry at each step. uni-muenchen.dejoaquinbarroso.com

By scanning the relevant dihedral angles of the 2,6-dimethylpiperazine ring, one can map the energy profile for interconversion between different conformers. This analysis would confirm that the chair conformation is the global energy minimum and determine the energy barriers required to transition to higher-energy boat or twist-boat conformations. arxiv.org This information is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Hirshfeld surface analysis is a powerful graphical method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the points where the electron density contribution from the molecule is equal to the contribution from all other molecules. researchgate.net

Energy-framework simulations build upon this analysis by calculating the interaction energies between pairs of molecules within the crystal. This allows for the visualization of the crystal's energetic architecture, often represented as cylinders connecting molecular centroids, where the thickness of the cylinders corresponds to the strength of the interaction energy. This provides a clear and intuitive picture of the forces governing the supramolecular assembly.

Quantum Theory of Atoms in Molecules (QTAIM) Topological Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for defining chemical concepts such as atoms and bonds based on the topology of the electron density (ρ), a quantum mechanical observable. wikipedia.orgwiley-vch.de This methodology partitions a molecule into discrete atomic regions, known as atomic basins, based on the gradient vector field of the electron density. wiley-vch.degla.ac.uk The boundaries between these basins are defined by zero-flux surfaces, ensuring a unique and physically meaningful division of the molecular space. gla.ac.uk

A key feature of QTAIM is the identification of critical points in the electron density, where the gradient of ρ is zero. A line of maximum electron density linking the nuclei of two bonded atoms is termed a bond path, and the (3, -1) critical point located along this path is the bond critical point (BCP). wiley-vch.de The properties of the electron density and its derivatives at the BCP provide quantitative information about the nature and strength of the chemical bond or interaction. researchgate.net

While specific QTAIM studies on this compound are not prevalent in the literature, the theoretical application of this analysis would provide profound insights into its electronic structure. A topological analysis would be expected to yield the following:

Covalent Bond Characterization: BCPs would be located for all covalent bonds within the 2,6-dimethylpiperazine cation (C-C, C-N, C-H, and N-H). Analysis of the electron density (ρ), the Laplacian of the electron density (∇²ρ), and local energy densities at these BCPs would quantify their covalent character, strength, and polarity.

Ionic Interaction Analysis: For the dihydrochloride salt, QTAIM would characterize the interaction between the positively charged nitrogen atoms of the piperazinium ring and the chloride anions. These interactions are expected to be classified as closed-shell or ionic, characterized by low ρ values and positive values of ∇²ρ at the BCPs. sapub.org

Intramolecular Interactions: The analysis could also probe for weaker intramolecular interactions, such as potential C-H···Cl or N-H···Cl hydrogen bonds, by searching for the corresponding bond paths and BCPs. The energy of such interactions can be estimated from the properties at the critical point. rsc.org

The data derived from a QTAIM analysis provides a detailed electronic picture, complementing experimental findings and other computational methods.

Table 1: Hypothetical QTAIM Analysis Parameters for this compound

This table illustrates the type of data a QTAIM analysis would generate and the interpretation of those data points.

| Interaction Type | Expected ρ(BCP) (a.u.) | Expected ∇²ρ(BCP) (a.u.) | Expected H(BCP) (a.u.) | Interpretation |

| C-N Covalent Bond | High (>0.2) | Negative | Negative | Shared interaction, significant covalent character. |

| C-C Covalent Bond | High (>0.2) | Negative | Negative | Shared interaction, significant covalent character. |

| N⁺-H Covalent Bond | High (>0.2) | Negative | Negative | Polar covalent bond. |

| N⁺···Cl⁻ Ionic Interaction | Low (<0.1) | Positive | Slightly Positive | Closed-shell interaction, predominantly electrostatic. |

| C-H···Cl⁻ Hydrogen Bond | Very Low (<0.035) | Positive | Slightly Positive | Weak, closed-shell electrostatic interaction. |

In Silico Methods for Investigating Molecular Interactions and Reactivity

In silico techniques, particularly molecular docking and computational profiling, are indispensable tools for predicting and rationalizing the interactions of small molecules like 2,6-dimethylpiperazine derivatives with biological targets.

Molecular Docking Studies for Ligand-Receptor Interaction Profiles

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. For the 2,6-dimethylpiperazine scaffold, these studies have been instrumental in structure-based drug design.

A notable example is the discovery of 2,6-dimethylpiperazine derivatives as potent and selective allosteric inhibitors of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), an enzyme implicated in certain cancers. nih.gov A co-crystal structure of a derivative, H3B-374, bound to CPS1 validated and informed the computational models. nih.gov The analysis revealed that the ligand binds to an allosteric pocket at the interface of the enzyme's integrating and carbamate (B1207046) synthesis domains. nih.gov

The key interactions stabilizing the ligand-receptor complex were identified as:

Hydrogen Bonds: Two critical hydrogen bonds are formed between the pseudosymmetric amide oxygens on either side of the piperazine core and the backbone amide nitrogens of residues W776 and I851. nih.gov These interactions are crucial for anchoring the ligand in the binding pocket.

Conformational Constraint: The methyl groups at the 2- and 6-positions of the piperazine ring enforce a staggered, relatively flat conformation. This pre-organized geometry is optimal for fitting within the allosteric pocket, minimizing the entropic penalty of binding. nih.gov

CH−π Interaction: A stabilizing CH−π engagement was observed between one of the methyl groups on the piperazine ring and the indole side chain of W776, further contributing to binding affinity. nih.gov

These detailed interaction profiles, derived from a combination of crystallography and computational modeling, provide a clear rationale for the ligand's potency.

Table 2: Key Ligand-Receptor Interactions for a 2,6-Dimethylpiperazine Inhibitor (H3B-374) in CPS1

| Interacting Ligand Moiety | Interacting Residue (CPS1) | Interaction Type | Consequence |

| Amide Oxygen | W776 (Backbone NH) | Hydrogen Bond | Anchors ligand in the binding pocket. |

| Amide Oxygen | I851 (Backbone NH) | Hydrogen Bond | Anchors ligand in the binding pocket. |

| 2-Methyl Group | W776 (Indole Ring) | CH−π Interaction | Contributes to binding affinity. |

| 2,6-Dimethylpiperazine Core | Allosteric Pocket | Hydrophobic/van der Waals | Enforces optimal binding conformation. |

Computational Evaluation of Ligand Interaction Profiles and Selectivity

A primary goal of computational chemistry in drug discovery is to predict and explain why a ligand binds preferentially to its intended target over other related proteins. This is crucial for minimizing off-target effects. Computational evaluation of interaction profiles is key to understanding selectivity.

For the 2,6-dimethylpiperazine inhibitors of CPS1, remarkable selectivity was achieved. The optimized compound, H3B-616, demonstrated potent inhibition of CPS1 (IC₅₀ = 66 nM) but showed no significant activity against the related isoform CPS2 (IC₅₀ ≥ 100 μM). nih.gov While a crystal structure with CPS2 was not available, computational methods such as comparative docking into a homology model of CPS2 could be used to rationalize this selectivity. Such studies would likely reveal that differences in the amino acid composition and shape of the allosteric site in CPS2 prevent the 2,6-dimethylpiperazine core from achieving the same set of optimal interactions observed in CPS1.

This principle has been applied to other piperazine-containing ligands. For instance, computational studies on N-phenylpiperazine analogs helped to rationalize their selectivity for the D3 dopamine receptor over the highly similar D2 subtype. This selectivity was attributed to the ability of the ligand's benzamide moiety to interact with a unique secondary binding site present in the D3 receptor but not in the D2 receptor.

Similarly, molecular modeling of thiazolylhydrazine-piperazine derivatives elucidated the interaction modes responsible for their selective inhibition of monoamine oxidase A (MAO-A) over MAO-B. Docking studies identified key residues and interactions within the MAO-A active site that are not conserved in MAO-B, thus explaining the observed selectivity.

Table 3: Selectivity Profiles of Representative Piperazine Derivatives

| Compound Class | Target | Potency (IC₅₀ / Kᵢ) | Off-Target | Potency (IC₅₀ / Kᵢ) | Selectivity (Fold) |

| (2R,6R)-2,6-Dimethylpiperazine Derivative (H3B-616) nih.gov | CPS1 | 66 nM | CPS2 | ≥ 100,000 nM | >1500 |

| Substituted N-Phenylpiperazine Analog (Compound 6a) | D₃ Receptor | 1.4 nM (Kᵢ) | D₂ Receptor | > 600 nM (Kᵢ) | ~500 |

| Thiazolylhydrazine-piperazine Derivative (Compound 3e) | MAO-A | 57 nM | MAO-B | > 10,000 nM | >175 |

Applications of 2,6 Dimethylpiperazine Dihydrochloride in Materials Science, Coordination Chemistry, and Catalysis

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The bifunctional nature of the 2,6-dimethylpiperazine (B42777) core, with its two nitrogen atoms, makes it an excellent component for constructing coordination complexes and extended networks.

2,6-Dimethylpiperazine as a Ligand Precursor for Transition Metal Complexes

The piperazine (B1678402) ring is a common structural element incorporated into larger, more complex ligand scaffolds, particularly macrocycles. nih.gov The inherent rigidity of the piperazine unit is a desirable feature in ligand design, as it can lead to more predictable coordination geometries and enhanced stability in the resulting metal complexes. nih.gov This strategy of using rigidified ligand scaffolds is a mechanism of interest for developing materials with specific properties for applications in areas like MRI contrast and catalysis. nih.gov

Research into piperazine-containing aza-macrocycles has demonstrated their ability to form stable complexes with a range of divalent transition metal ions. nih.gov The stability and structural characteristics of these complexes, such as those with Cu(II) and Zn(II), have been characterized using techniques like X-ray diffraction. nih.gov The inclusion of the piperazine ring has a demonstrable impact on the properties of these metal complexes when compared to other, less rigid macrocyclic structures. nih.gov

Design and Characterization of Three-Dimensional Hydrogen-Bonded Coordination Networks

The N-H groups of the protonated 2,6-dimethylpiperazine cation are effective hydrogen bond donors, while the chloride anions act as acceptors. This interplay of coordination bonds with metal centers and robust hydrogen-bonding interactions allows for the construction of extended, multi-dimensional networks.

In related systems, crystallographic studies show that piperazine and its derivatives form organic salts with aromatic acids through proton transfer. rsc.org In these structures, the resulting cations and anions are linked by strong, charge-assisted N–H⋯O hydrogen bonds. rsc.org These primary interactions, along with weaker C–H⋯O hydrogen bonds, contribute to increasing the dimensionality of the final supramolecular architecture. rsc.org In some cases, water molecules are incorporated into the lattice, playing a significant role in bridging components and further extending the hydrogen-bond network. rsc.org

Similarly, studies on cobalt(II) complexes with 2,6-dimethylpyrazine (B92225) (a related aromatic analogue) show the formation of discrete complexes that are then linked by O—H⋯N hydrogen bonds into two-dimensional networks. researchgate.net This illustrates a common principle where coordination to a metal center establishes a primary structure, which is then organized into a higher-order assembly through directional hydrogen bonds. The cavities formed within these networks can even host solvent molecules, demonstrating their potential for creating porous materials. researchgate.net

Supramolecular Chemistry and Crystal Engineering with 2,6-Dimethylpiperazine Derivatives

Supramolecular chemistry relies on non-covalent interactions to build complex, well-ordered structures from molecular components. The 2,6-dimethylpiperazine scaffold is well-suited for this "bottom-up" approach to materials design.

Formation of Supramolecular Assemblies and Architectures

The self-assembly of piperazine derivatives with various organic acids is a powerful method for creating new supramolecular networks. researchgate.net When piperazine or its derivatives react with aromatic multicomponent acids, proton transfer occurs from the carboxylic group of the acid to the nitrogen atoms of the piperazine ring. rsc.org This results in the formation of organic salts where the primary interaction is the charge-assisted hydrogen bond between the protonated piperazinium cation and the carboxylate anion. rsc.org

The final architecture is influenced by competition and cooperation between various functional groups (e.g., –COOH, –OH, –NO2) present on the acid component, which can lead to diverse hydrogen-bonding patterns. rsc.org The stoichiometry of the resulting salt often corresponds to the number of available N-protonated sites on the piperazine cation. rsc.org Through this method, a variety of supramolecular structures can be engineered by systematically changing the acid component. researchgate.net

Below is a table summarizing supramolecular networks formed from piperazine (pip) and various organic acids.

| Compound ID | Piperazine Component | Acid Component | Resulting Formulation |

| 1 | Piperazine (pip) | 1,4-Cyclohexanedicarboxylic acid (H2chda) | H2pip·chda |

| 2 | Piperazine (pip) | m-Phthalic acid (H2mpda) | H2pip·2Hmpda |

| 3 | Piperazine (pip) | 6-Hydroxy-2-naphthalic acid (Hohna) | H2pip·ohna·2H2O |

| 4 | Piperazine (pip) | 1-Hydroxy-2-naphthalic acid (Hshna) | H2pip·shna |

| 5 | Piperazine (pip) | Benzoic acid (Hba) | [H2pip][ba]2 |

| 6 | Piperazine (pip) | o-Chlorobenzoic acid (Hocba) | [H2pip][ocba]2 |

This data is based on research into piperazine self-assembly. researchgate.net

Influence of Anions on Supramolecular Stability and Design

In systems involving cationic species like protonated 2,6-dimethylpiperazine, the choice of the counter-anion can have a profound impact on the self-assembly process and the final structure. Anions can influence the nanoscale morphology, stability, and properties of the resulting supramolecular materials. nih.gov

The role of the anion can be multifaceted:

Charge Screening: Anions screen the positive charge of the cations, reducing electrostatic repulsion and enabling the components to assemble more easily. nih.gov

Competing Interactions: Anions can participate directly in the supramolecular network through interactions like hydrogen bonding or anion–π interactions, competing with or complementing the primary interactions between the main building blocks.

Studies on different systems have shown that simply changing the anion can lead to significant polymorphism, affecting everything from the crystal packing to the emergent properties of the material, such as the viscoelasticity of hydrogels. nih.gov The interplay between the cationic scaffold and the anionic environment is a critical factor in the rational design of supramolecular materials. nih.gov

Development of Functional Materials Utilizing 2,6-Dimethylpiperazine Scaffolds

The unique structural features of 2,6-dimethylpiperazine have been leveraged to create a variety of functional materials with applications in medicinal chemistry and materials science.

By introducing bridges across the 2- and 6-positions of the piperazine ring, conformationally restricted scaffolds can be synthesized. nih.govresearchgate.net This approach is valuable in medicinal chemistry, as presenting a drug in a defined conformation can significantly increase its activity by ensuring a precise fit into the binding pocket of its biological target. nih.gov These rigid, bridged piperazines serve as novel scaffolds for designing receptor ligands where various substituents can be held in a specific three-dimensional orientation. nih.govresearchgate.net

In materials science, piperazine-functionalized Metal-Organic Frameworks (MOFs) have shown significant promise. For example, a MOF-505 analogue functionalized with piperazine, known as NJU-Bai 19, exhibits a notably high methane (B114726) storage capacity. researchgate.netrsc.org The introduction of the piperazine groups enhances the methane uptake capacity at high pressures while maintaining a relatively low heat of adsorption, which is beneficial for practical applications. rsc.org This material has a high methane storage working capacity, reaching 93.6% of the volumetric target set by the US Department of Energy. rsc.org The success of this material highlights how functionalizing a known MOF structure with a piperazine scaffold can lead to superior performance in gas storage applications. researchgate.net

Non-Centrosymmetric Hybrid Materials for Nonlinear Optical (NLO) Properties

The creation of non-centrosymmetric (NCS) materials is a primary requirement for second-order nonlinear optical (NLO) applications, such as second harmonic generation (SHG), which is crucial for frequency-doubling lasers. A prominent strategy in materials design involves the use of chiral organic molecules to guide the formation of NCS crystal structures in organic-inorganic hybrid materials.

While research into 2,6-dimethylpiperazine for this specific purpose is emerging, studies on closely related compounds highlight the potential of this approach. For instance, new chiral hybrid organic-inorganic metal halides have been synthesized using S-/R-2-methylpiperazine as the chiral amine. rsc.org These materials, (S-/R-2-C₅H₁₄N₂)₂PbI₆, crystallize in non-centrosymmetric space groups and exhibit promising NLO properties, including a strong SHG response. rsc.org The chirality of the methylpiperazine cation is directly responsible for inducing the necessary acentric arrangement in the crystal lattice.

The incorporation of 2,6-dimethylpiperazine into coordination compounds has also been explored. The reaction of cobalt(II) thiocyanate (B1210189) with 2,6-dimethylpiperazine hydrochloride resulted in the compound [Co(NCS)₄(C₆H₁₅N₂)₂]. researchgate.net However, in this instance, the compound crystallized in the monoclinic P2₁/n space group, which is centrosymmetric and therefore not suitable for second-order NLO applications. researchgate.net This illustrates that while the use of a chiral or potentially chiral ligand is a key strategy, the final crystal symmetry is dictated by the complex interplay of all components and intermolecular interactions, such as hydrogen bonding within the crystal lattice. The potential for generating NCS materials exists if enantiomerically pure (e.g., (2R,6R) or (2S,6S)-dimethylpiperazine) is used and crystallization conditions are optimized to favor an acentric structure.

Table 1: Crystallographic Data of Piperazine-Derivative Compounds

| Compound | Formula | Crystal System | Space Group | Centrosymmetric | NLO (SHG) Activity |

| (R-2-methylpiperazine)₂PbI₆ | (R-2-C₅H₁₄N₂)₂PbI₆ | Orthorhombic | P2₁2₁2₁ | No | Yes |

| Cobalt(II)-2,6-dimethylpiperazine Complex | [Co(NCS)₄(C₆H₁₅N₂)₂] | Monoclinic | P2₁/n | Yes | No |

Integration into CO₂ Capture Technologies

Aqueous amine scrubbing is a leading technology for post-combustion CO₂ capture. Piperazine (PZ) is recognized as a highly effective solvent due to its high reactivity, resistance to degradation, and low volatility. nationalcarboncapturecenter.commdpi.com Research often focuses on enhancing the properties of piperazine-based solvents by creating blends with other amines or by using piperazine derivatives.

Blends of piperazine with its N-methylated derivatives, such as N-methylpiperazine (MPZ) and N,N'-dimethylpiperazine (DMPZ), have been investigated as novel solvents. These blends can offer improved solid solubility at high CO₂ loading and a more favorable heat of absorption compared to concentrated piperazine alone. Similarly, 2-methylpiperazine (B152721) (2-MPZ) has been studied as an activator in blends with other amines like N-methyldiethanolamine (MDEA), demonstrating enhanced CO₂ solubility and absorption rates. nih.gov

While direct, extensive studies on 2,6-dimethylpiperazine for CO₂ capture are limited, its structural features allow for informed predictions of its potential behavior. The two methyl groups on the carbon backbone, rather than the nitrogen atoms, would introduce steric hindrance near the reactive amine sites. This steric hindrance can influence several key performance indicators:

Reaction Kinetics: Steric hindrance can affect the rate of carbamate (B1207046) formation, a key reaction in CO₂ absorption.

Carbamate Stability: The stability of the formed carbamate can be altered, which in turn affects the energy required for solvent regeneration.

The performance of 2,6-dimethylpiperazine would need to be balanced against factors like viscosity and potential for precipitation, which are critical for industrial applications. researchgate.netresearchgate.net

Table 2: Comparison of Amines Used in CO₂ Capture

| Amine | Type | Key Advantage(s) in CO₂ Capture | Potential Role of 2,6-Dimethylpiperazine |

| Piperazine (PZ) | Cyclic Diamine | High reaction rate, high stability, effective promoter. mdpi.commdpi.com | Parent compound for comparison. |

| N-Methylpiperazine (MPZ) | Tertiary Amine | Used in blends to improve solubility and absorption heat. | Demonstrates the utility of methylated piperazine derivatives. |

| 2-Methylpiperazine (2-MPZ) | Secondary Amine | Effective activator, enhances CO₂ solubility in blends. nih.gov | A structural isomer; its performance suggests potential for 2,6-DMPZ. |

Catalytic Applications and Ligand Design

Role of 2,6-Dimethylpiperazine in Heterogeneous and Homogeneous Catalysis

The nitrogen atoms in the 2,6-dimethylpiperazine ring possess lone pairs of electrons, making the molecule an effective bidentate ligand for coordinating with metal ions. This coordination capability is the foundation of its role in both homogeneous and heterogeneous catalysis. By forming stable complexes with transition metals, 2,6-dimethylpiperazine can influence the metal center's electronic properties and steric environment, thereby tuning its catalytic activity.

In homogeneous catalysis , metal complexes containing piperazine-derivative ligands can catalyze a variety of organic transformations. For example, iridium complexes have been shown to be effective in the catalytic dehydrogenation of 2,5-dimethylpiperazine, a close isomer of 2,6-dimethylpiperazine. mdpi.com This demonstrates the ability of such N-heterocycles to participate directly in catalytic cycles involving hydrogenation and dehydrogenation, which are fundamental processes in organic synthesis. While the catalytic activity of the specific cobalt complex [Co(NCS)₄(C₆H₁₅N₂)₂] has not been the primary focus of study, its synthesis confirms the ability of 2,6-dimethylpiperazine to act as a ligand for catalytically active metals like cobalt. researchgate.net

In heterogeneous catalysis , 2,6-dimethylpiperazine is not only a component of catalysts but also a target molecule whose synthesis requires catalysis. A continuous process for the selective synthesis of cis-2,6-dimethylpiperazine (B139716) has been developed using a Cu-Cr-Fe/γ-Al₂O₃ heterogeneous catalyst. researchgate.net This process, involving the cyclization of N-β-hydroxypropyl-1,2-propanediamine, highlights the importance of heterogeneous catalysts in producing this valuable chemical intermediate efficiently. researchgate.net

Precursors for Chiral Ligands in Asymmetric Synthesis

One of the most significant applications of 2,6-dimethylpiperazine is as a scaffold for chiral ligands used in asymmetric catalysis. When used in its enantiomerically pure form (e.g., (2S,6S)-dimethylpiperazine), the molecule possesses C₂ symmetry. This is a highly desirable feature in chiral ligands, as it can reduce the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity. nih.gov

The chiral, rigid framework of the 2,6-dimethylpiperazine ring is used to create a well-defined steric and electronic environment around a metal center. This chiral pocket forces substrates to approach the metal in a specific orientation, favoring the formation of one enantiomer of the product over the other.

Research on related chiral piperazines has demonstrated their effectiveness. For example, (2S,5S)-2,5-dialkyl substituted piperazines have been successfully employed as chiral catalysts for the highly enantioselective addition of dialkylzincs to aryl aldehydes, achieving high enantiomeric excesses (e.e.). The synthesis of enantiopure 2,6-disubstituted piperazines can be achieved through methods like diastereoselective palladium-catalyzed intramolecular hydroamination, providing access to these valuable chiral building blocks. nih.gov These chiral piperazines serve as precursors to more complex ligands, which are then used to prepare catalysts for a wide range of asymmetric transformations, including hydrogenations, C-C bond formations, and cyclizations. nih.govnih.gov

Future Research Directions and Emerging Opportunities in 2,6 Dimethylpiperazine Chemistry

Innovations in Green and Sustainable Synthetic Routes for 2,6-Dimethylpiperazine (B42777)

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methodologies. For 2,6-dimethylpiperazine, future research will be pivotal in establishing greener and more efficient production pathways, moving away from traditional methods that often involve harsh conditions and hazardous reagents.

Flow Chemistry: Continuous flow chemistry presents a significant opportunity for the safer and more efficient synthesis of piperazine (B1678402) derivatives. This approach offers superior control over reaction parameters such as temperature and pressure, leading to higher yields and purity. The transition from batch to continuous flow processes for piperazine synthesis has been shown to be advantageous, and applying this technology to the specific synthesis of 2,6-dimethylpiperazine is a promising area for future investigation.

Catalytic Innovations: The development of novel catalytic systems is another cornerstone of green synthesis. Research into transition-metal-catalyzed reactions and organocatalysis is expected to yield more selective and efficient routes to 2,6-disubstituted piperazines. For instance, palladium-catalyzed hydroamination has been demonstrated as a highly diastereoselective method for producing such compounds. Further exploration of earth-abundant metal catalysts and bifunctional organocatalysts could lead to even more sustainable and cost-effective synthetic protocols.

Biocatalysis: The use of enzymes in chemical synthesis, or biocatalysis, offers a highly selective and environmentally friendly alternative to traditional chemical methods. While the application of biocatalysis to the synthesis of chiral piperazines is an emerging field, it holds considerable promise for producing enantiomerically pure 2,6-dimethylpiperazine isomers. Future research will likely focus on the discovery and engineering of enzymes capable of catalyzing the key bond-forming reactions in 2,6-dimethylpiperazine synthesis.

Sustainable Feedstocks and Solvents: A holistic approach to green synthesis also involves the use of renewable starting materials and environmentally friendly solvents. Research into the synthesis of 2,6-dimethylpiperazine from bio-based feedstocks would significantly reduce its environmental footprint. Additionally, the replacement of conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids will be a key area of focus.

| Green Synthesis Approach | Key Advantages | Future Research Focus for 2,6-Dimethylpiperazine |

|---|---|---|

| Flow Chemistry | Enhanced safety, improved yield and purity, better process control | Development of dedicated continuous flow processes for cis- and trans-2,6-dimethylpiperazine synthesis. |

| Advanced Catalysis | High selectivity, reduced waste, use of earth-abundant metals | Exploration of novel organocatalysts and transition-metal catalysts for asymmetric synthesis. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, biodegradable catalysts | Discovery and engineering of enzymes for the stereoselective synthesis of 2,6-dimethylpiperazine isomers. |

| Sustainable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint | Investigation of synthetic pathways starting from biomass-derived platform molecules. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Dynamics

The optimization of synthetic processes for 2,6-dimethylpiperazine and its derivatives hinges on a detailed understanding of reaction kinetics and mechanisms. Advanced spectroscopic techniques, particularly those that allow for in-situ and real-time monitoring, are becoming indispensable tools for acquiring this knowledge.

Process Analytical Technology (PAT) utilizes these advanced analytical tools to design, analyze, and control manufacturing processes through the measurement of critical process parameters. The integration of PAT into the synthesis of 2,6-dimethylpiperazine can lead to improved product quality, higher yields, and enhanced safety.

In-situ Spectroscopic Techniques:

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring the concentration of reactants, intermediates, and products in real-time. They can provide valuable insights into reaction kinetics and help identify reaction endpoints without the need for sampling. For instance, in-line FT-IR has been successfully used to monitor imine formation, a key step in many heterocyclic syntheses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR is an emerging technique that allows for the continuous monitoring of reactions in a flow reactor. This can provide detailed structural information about the species present in the reaction mixture, aiding in mechanistic elucidation.

Mass Spectrometry (MS): Real-time mass spectrometry can be used to track the evolution of different chemical species throughout a reaction, providing a wealth of data for kinetic modeling.

By employing these techniques, researchers can gain a deeper understanding of the factors that influence the stereoselectivity and yield of 2,6-dimethylpiperazine synthesis, leading to more robust and efficient manufacturing processes.

| Spectroscopic Probe | Information Gained | Application in 2,6-Dimethylpiperazine Synthesis |

|---|---|---|

| FT-IR/Raman Spectroscopy | Real-time concentration of reactants, intermediates, and products; reaction kinetics. | Monitoring key reaction steps, endpoint determination, and process optimization. |

| Flow NMR Spectroscopy | Detailed structural information of species in the reaction mixture. | Mechanistic studies and identification of transient intermediates. |

| Mass Spectrometry | Tracking the evolution of chemical species and reaction pathways. | Kinetic modeling and byproduct identification. |

Integration of Machine Learning and AI in Computational Design of 2,6-Dimethylpiperazine Derivatives

The convergence of artificial intelligence (AI) and chemistry is revolutionizing the process of drug discovery and materials science. For 2,6-dimethylpiperazine, these computational tools offer a powerful platform for the rational design of novel derivatives with tailored properties.

In Silico Screening and QSAR: Machine learning algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to develop Quantitative Structure-Activity Relationship (QSAR) models. These models can then be used to predict the activity of virtual libraries of 2,6-dimethylpiperazine derivatives, allowing for the rapid identification of promising candidates for synthesis and further testing. This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening.

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be used to design entirely new molecules with desired properties. By learning the underlying patterns in chemical space, these models can generate novel 2,6-dimethylpiperazine derivatives that are optimized for specific biological targets or material applications.

Predictive Modeling of Physicochemical Properties: AI can also be used to predict key physicochemical properties of 2,6-dimethylpiperazine derivatives, such as solubility, permeability, and metabolic stability. This information is crucial for the development of effective drug candidates and functional materials.

The integration of AI and machine learning into the design-build-test-learn cycle will undoubtedly accelerate the discovery of new and improved 2,6-dimethylpiperazine-based compounds for a wide range of applications.

Exploration of Novel Interdisciplinary Applications Beyond Traditional Chemical Domains

The unique structural and chemical properties of the 2,6-dimethylpiperazine scaffold make it a versatile building block for applications that extend beyond its traditional use in medicinal chemistry. Future research is expected to uncover novel interdisciplinary applications for this compound and its derivatives.

Medicinal Chemistry and Drug Discovery: The 2,6-dimethylpiperazine moiety is a privileged scaffold in drug discovery, appearing in a number of clinically used drugs. Its rigid, chair-like conformation and the presence of two nitrogen atoms allow for the precise spatial orientation of substituents, making it an ideal core for targeting a variety of biological receptors and enzymes. Recent research has focused on the development of 2,6-dimethylpiperazine derivatives as potent and selective inhibitors of various therapeutic targets, including enzymes implicated in cancer and neurodegenerative diseases. For example, derivatives have been investigated as allosteric inhibitors of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1) for the treatment of certain cancers.

Materials Science: The incorporation of 2,6-dimethylpiperazine into polymers and other materials can impart unique properties. For instance, its basic nitrogen atoms can act as curing agents for epoxy resins or as building blocks for metal-organic frameworks (MOFs). The stereochemistry of the dimethyl substituents can also be used to control the three-dimensional structure and properties of these materials.

Supramolecular Chemistry: The ability of the 2,6-dimethylpiperazine ring to participate in hydrogen bonding and other non-covalent interactions makes it an interesting component for the construction of self-assembling systems and molecular cages. These supramolecular structures could find applications in areas such as sensing, catalysis, and drug delivery.

Q & A

Q. What are the standard analytical methods for assessing the purity of 2,6-Dimethylpiperazine dihydrochloride in pharmaceutical research?

Purity is evaluated using chromatographic techniques such as thin-layer chromatography (TLC) with triethylamine and pyrazine dihydrochloride as reference standards. Quantitative analysis involves titration or HPLC, with acceptance criteria of 98.5–100.5% anhydrous basis. Water content is determined via Karl Fischer titration, and residue limits are validated using gravimetric methods .

Q. What safety precautions are critical when handling this compound?

Use chemical safety goggles, nitrile gloves, and flame-retardant lab coats. Ensure local exhaust ventilation and proximity to eyewash stations. Avoid skin contact by employing proper glove removal techniques, and prevent environmental release by containing spills with inert absorbents. Respiratory protection is advised in poorly ventilated areas .

Q. How can researchers ensure the anhydrous form of this compound during storage?

Store in well-sealed containers at room temperature, away from moisture. Use desiccants in storage cabinets. Purity is maintained by periodic checks via TLC or Karl Fischer titration to detect hydration or degradation .

Q. What are the key parameters for chromatographic purity testing?

Mobile phases often combine acetonitrile and water (e.g., 20:1 v/v) with K₂CO₃ as a buffering agent. Detection uses UV absorbance at 210–254 nm. System suitability tests include resolution ≥2.0 between the compound and impurities like unreacted amines or byproducts .

Advanced Research Questions

Q. What reaction conditions optimize coupling of this compound with aromatic substrates in antitubercular drug synthesis?

Use polar aprotic solvents (e.g., acetonitrile/water, 20:1) at 90°C with K₂CO₃ as a base for 13 hours, achieving >90% yield. For sterically hindered substrates, n-BuOH with DIEA at 80°C improves reactivity. Monitor progress via TLC (PE/EA = 1:1) .

Q. How do structural modifications influence biological activity against Mycobacterium tuberculosis?

Substituents on the piperazine ring (e.g., methyl groups in 2,6-positions) enhance membrane permeability and target binding (e.g., DNA gyrase). Compare minimum inhibitory concentrations (MIC) against analogs with varied alkyl chains or stereochemistry. For example, (2R,6R)-isomers show 10-fold higher selectivity over Gram-negative pathogens compared to (2S,6S)-isomers .

Q. How can contradictions in solubility and logD values of derivatives be resolved?

Use density measurements to calculate partial molar volumes (V₂°) for protonation states. Combine experimental solubility (shake-flask method) with computational models (e.g., COSMO-RS) to predict logD. Address discrepancies by validating buffer conditions (pH 4–8) and ionic strength .

Q. Does stereochemistry affect reactivity in asymmetric synthesis?

Yes. (2R,6R)-isomers exhibit higher enantioselectivity in coupling with chiral intermediates (e.g., coumarin derivatives) due to restricted conformational flexibility. For example, (2R,6S)-isomers in n-BuOH yield 18% enantiomeric excess (ee) versus 89% for (2R,6R)-isomers in acetonitrile/water .

Methodological Notes

- Contradiction Analysis : Discrepancies in reaction yields (e.g., 56% in DCM vs. 92% in acetonitrile/water) may arise from solvent polarity and base strength. Optimize by screening solvents (DMF, THF) and bases (NaH, Et₃N) .

- Stability Challenges : Avoid prolonged exposure to humidity (>60% RH) to prevent hydrolysis. Use anhydrous solvents and inert atmospheres for moisture-sensitive reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.